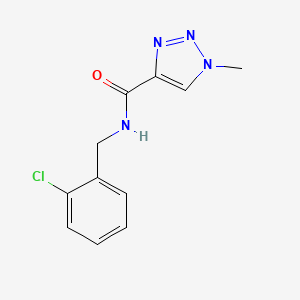
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a carboxamide group (CONH2), a methyl group (CH3), and a 2-chlorobenzyl group (C6H4CH2Cl) attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the carboxamide group, the methyl group, and the 2-chlorobenzyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amide bond could be hydrolyzed under acidic or basic conditions. The triazole ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, have been reported to exhibit significant antiviral properties. Compounds with an indole nucleus have been found to inhibit influenza A and Coxsackie B4 virus, suggesting potential applications in the treatment and prevention of viral infections .
Anti-inflammatory Properties
The indole scaffold is also associated with anti-inflammatory activities. By modulating inflammatory pathways, these compounds could be valuable in the development of new anti-inflammatory drugs, potentially aiding in the treatment of chronic inflammatory diseases .
Anticancer Applications
Indole derivatives have shown promise in anticancer research, with certain compounds demonstrating cytotoxicity against human tumor cell lines. This suggests that N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be explored for its potential use in cancer therapy, particularly in the design of novel chemotherapeutic agents .
Antimicrobial and Antibiofilm Properties
Research indicates that indole derivatives can possess antimicrobial and antibiofilm properties. This opens up possibilities for N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in the development of new antibiotics and treatments for biofilm-associated infections .
Antidiabetic Effects
Some indole derivatives have been identified to have antidiabetic effects, which could be beneficial in managing diabetes mellitus. The compound may contribute to the discovery of new antidiabetic medications by affecting glucose metabolism or insulin signaling pathways .
Antimalarial Activity
The indole nucleus is present in compounds with known antimalarial activity. This suggests that N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be investigated for its efficacy against malaria, potentially leading to new treatments for this life-threatening disease .
Anticholinesterase Activity
Indole derivatives have been reported to exhibit anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. This compound could be a candidate for the development of drugs aimed at improving cognitive functions by inhibiting cholinesterase enzymes .
Antioxidant Properties
Compounds with an indole structure have demonstrated antioxidant activities, which are important in protecting cells from oxidative stress. N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be explored for its potential role in preventing or treating diseases associated with oxidative damage .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
Benzimidazoles and triazoles are known to interact with a variety of biological targets. For example, some benzimidazoles have been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of action
The mode of action of benzimidazoles and triazoles can vary depending on the specific compound and its targets. For instance, some benzimidazoles act by inhibiting the polymerization of beta-tubulin, disrupting microtubule dynamics, and thus inhibiting cell division .
Biochemical pathways
The affected pathways can vary widely depending on the specific benzimidazole or triazole compound and its targets. For example, some benzimidazoles have been found to affect the cell cycle, apoptosis pathways, and various signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazoles and triazoles can vary depending on the specific compound. Some benzimidazoles are known to be well absorbed orally and widely distributed in the body .
Result of action
The molecular and cellular effects of benzimidazoles and triazoles can include cell cycle arrest, induction of apoptosis, inhibition of cell proliferation, and disruption of cellular structures like microtubules .
Action environment
The action, efficacy, and stability of benzimidazoles and triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some benzimidazoles can be affected by the pH of the environment .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXIKJBQAVPOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)

![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)
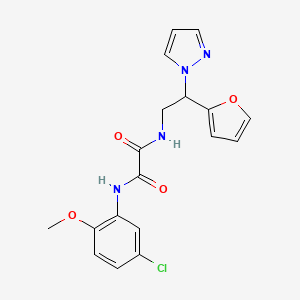
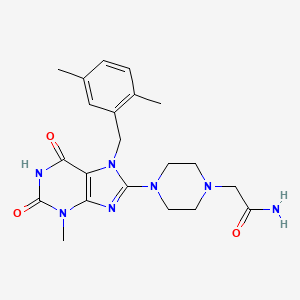
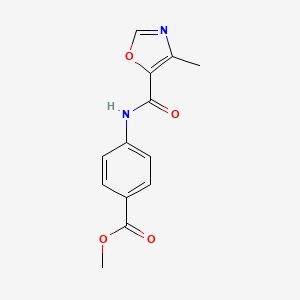

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)
![1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
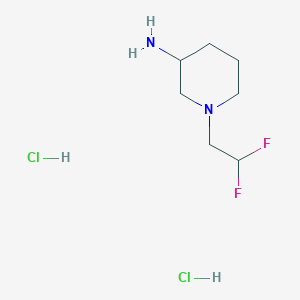

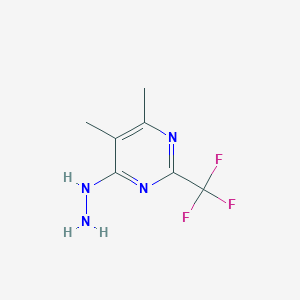
![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)